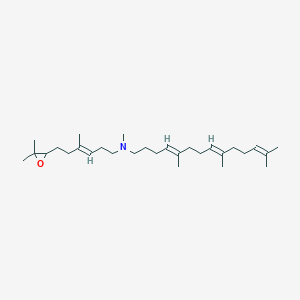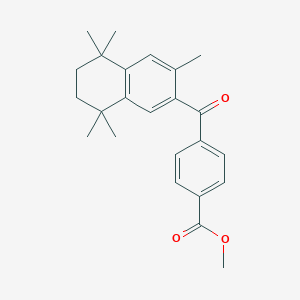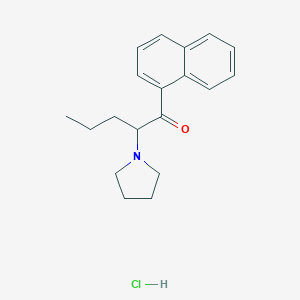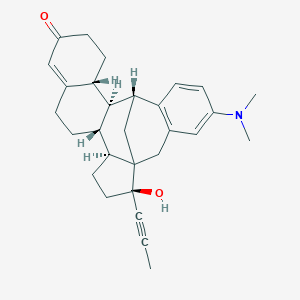
Dhpbcde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dhpbcde is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that is used in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of Dhpbcde is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to bind to DNA, which may contribute to its anti-cancer properties.
Biochemische Und Physiologische Effekte
Dhpbcde has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been found to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Dhpbcde is its high fluorescence, which makes it useful in imaging studies. It is also relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of Dhpbcde is its potential toxicity. It has been found to be toxic to some cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the study of Dhpbcde. One potential area of research is its use as a drug delivery system. It has been found to selectively bind to cancer cells, making it a promising candidate for targeted drug delivery. Another potential area of research is its use as a fluorescent probe for imaging studies. Its high fluorescence makes it useful in imaging studies, and further research may lead to the development of new imaging techniques. Additionally, further studies are needed to fully understand the mechanism of action of Dhpbcde and its potential as an anti-cancer agent.
Synthesemethoden
Dhpbcde is a synthetic compound that can be synthesized using various methods. One of the most common methods is the reaction of 1,3-diketones with benzaldehyde under basic conditions. This reaction leads to the formation of Dhpbcde as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
Dhpbcde has been extensively studied in scientific research due to its unique properties. It has been used in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Dhpbcde has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
In biochemistry, Dhpbcde has been studied for its potential as a fluorescent probe. It has been found to be highly fluorescent, making it useful in imaging studies. In pharmacology, Dhpbcde has been studied for its potential as a drug delivery system. It has been found to be a promising candidate for targeted drug delivery due to its ability to selectively bind to cancer cells.
Eigenschaften
CAS-Nummer |
156383-09-4 |
|---|---|
Produktname |
Dhpbcde |
Molekularformel |
C29H35NO2 |
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
(2S,5S,6R,14R,15S,16R)-20-(dimethylamino)-2-hydroxy-2-prop-1-ynylhexacyclo[14.7.1.01,5.06,15.09,14.017,22]tetracosa-9,17(22),18,20-tetraen-11-one |
InChI |
InChI=1S/C29H35NO2/c1-4-12-29(32)13-11-26-24-8-5-18-15-21(31)7-10-23(18)27(24)25-17-28(26,29)16-19-14-20(30(2)3)6-9-22(19)25/h6,9,14-15,23-27,32H,5,7-8,10-11,13,16-17H2,1-3H3/t23-,24-,25-,26-,27+,28?,29-/m0/s1 |
InChI-Schlüssel |
QXJZBUFGFSWMLW-AOGGWWGWSA-N |
Isomerische SMILES |
CC#C[C@@]1(CC[C@@H]2C13C[C@H]([C@H]4[C@H]2CCC5=CC(=O)CC[C@H]45)C6=C(C3)C=C(C=C6)N(C)C)O |
SMILES |
CC#CC1(CCC2C13CC(C4C2CCC5=CC(=O)CCC45)C6=C(C3)C=C(C=C6)N(C)C)O |
Kanonische SMILES |
CC#CC1(CCC2C13CC(C4C2CCC5=CC(=O)CCC45)C6=C(C3)C=C(C=C6)N(C)C)O |
Synonyme |
4'-(dimethylamino)-17-hydroxy-17-(1-propynyl)benzo(12,12a)-11,18-cyclo-12a,12b-dihomo-estr-4-en-3-one 4'-dimethylamino-17beta-hydroxy-17alpha-(1-propynyl)benzo(12,12a)-11alpha,18-cyclo-12a,12b-dihomo-13alpha-estr-4-en-3-one DHPBCDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



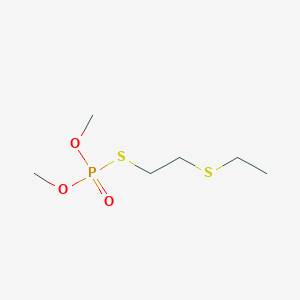
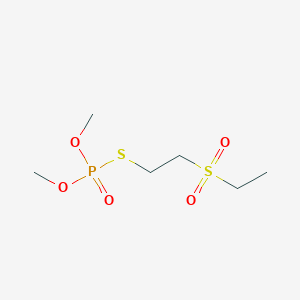
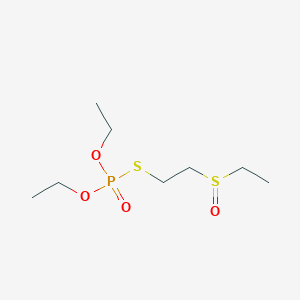

![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)
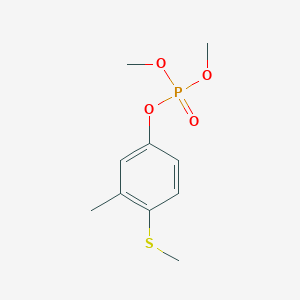
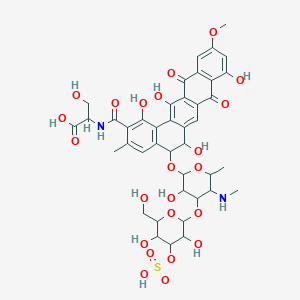
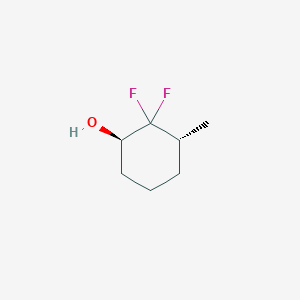
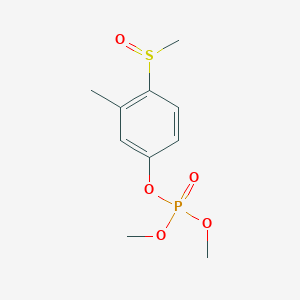
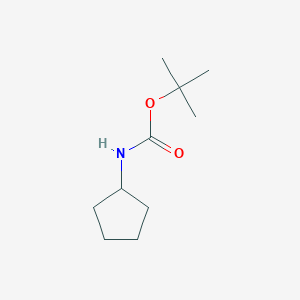
![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylsulfamoyl]benzenesulfonate](/img/structure/B133085.png)
